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Compound of Interest

Compound Name: AC-73

Cat. No.: B1665390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AC-73, with the chemical name 3-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]-1-hydroxyethyl}phenol,

is a novel small-molecule inhibitor of the transmembrane glycoprotein CD147. By specifically

disrupting the dimerization of CD147, AC-73 effectively modulates downstream signaling

pathways, primarily inhibiting the ERK/STAT3 cascade and inducing autophagy. This

compound has demonstrated significant therapeutic potential in preclinical studies, exhibiting

potent anti-proliferative activity against acute myeloid leukemia (AML) cells, inhibiting the

motility and invasion of hepatocellular carcinoma (HCC) cells, and reducing intestinal fibrosis.

Its oral bioavailability and favorable in vivo tolerability underscore its promise as a candidate for

further drug development. This guide provides a comprehensive overview of the discovery,

synthesis, and biological characterization of AC-73.

Discovery and Rationale
The discovery of AC-73 stemmed from research targeting CD147, a glycoprotein that is

overexpressed in numerous cancers and is associated with tumor progression, metastasis, and

drug resistance. The crucial role of CD147 dimerization in initiating its downstream signaling

cascades identified it as an attractive therapeutic target. Researchers sought to develop a

small molecule that could specifically interfere with this dimerization process, thereby

abrogating the pathological functions of CD147. While the initial discovery and synthesis of AC-
73 are not explicitly detailed in a single "discovery" paper, a key publication by Fu et al. in
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Oncotarget (2016) first described its efficacy in hepatocellular carcinoma, and a subsequent

study by Spinello et al. in Haematologica (2019) elaborated on its effects in acute myeloid

leukemia. These studies form the basis of our current understanding of AC-73's biological

activity.

Synthesis of AC-73
A detailed, step-by-step synthesis protocol for AC-73 is not publicly available in the referenced

literature. However, based on the chemical structure, a plausible synthetic route would involve

the reaction of a phenylethanolamine derivative with a biphenylmethyl halide. The synthesis of

related 4-(2-amino-1-hydroxyethyl)phenol derivatives often involves the reduction of a

corresponding α-amino ketone precursor. The biphenylmethyl moiety can be introduced via

reductive amination or nucleophilic substitution.

General Plausible Synthetic Steps:

Synthesis of the Phenylethanolamine Core: This can be achieved through various

established methods, potentially starting from a protected 3-hydroxyphenacyl bromide. The

bromine can be displaced with an amine, followed by reduction of the ketone to a hydroxyl

group.

Synthesis of 4-(bromomethyl)-1,1'-biphenyl: This key intermediate can be synthesized from

4-methyl-1,1'-biphenyl via radical bromination using a reagent like N-bromosuccinimide

(NBS).

Coupling Reaction: The phenylethanolamine core can then be reacted with 4-

(bromomethyl)-1,1'-biphenyl under suitable basic conditions to yield the final product, AC-73.

Purification: The crude product would likely be purified using column chromatography, and its

identity and purity confirmed by analytical techniques such as HPLC, NMR, and mass

spectrometry.

Physicochemical and Analytical Data
Detailed analytical data for AC-73 is not extensively reported in the public domain. The

following table summarizes the expected and known properties.
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Property Data

IUPAC Name
3-{2-[([1,1'-biphenyl]-4-ylmethyl)amino]-1-

hydroxyethyl}phenol

Molecular Formula C21H21NO2

Molecular Weight 319.40 g/mol

Appearance Expected to be a solid

Solubility Soluble in organic solvents like DMSO

HPLC Analysis

A specific protocol is not available. A reverse-

phase C18 column with a gradient of acetonitrile

and water containing a modifier like formic acid

or trifluoroacetic acid would be a suitable

starting point for method development.

NMR Spectroscopy

Specific chemical shift data is not available.

Expected 1H NMR signals would include

aromatic protons from the phenol and biphenyl

rings, a methine proton adjacent to the hydroxyl

group, methylene protons of the biphenylmethyl

group, and an amine proton. 13C NMR would

show corresponding signals for the aromatic

and aliphatic carbons.

Mass Spectrometry
The expected m/z for the protonated molecule

[M+H]+ would be approximately 320.16.

Biological Activity and Mechanism of Action
AC-73 exerts its biological effects primarily through the inhibition of CD147 dimerization. This

disruption leads to the downregulation of key signaling pathways and the induction of cellular

processes that are detrimental to cancer cell survival and progression.

Inhibition of ERK/STAT3 Signaling
The dimerization of CD147 is a critical step for the activation of downstream signaling

pathways, including the ERK/STAT3 cascade, which is frequently hyperactivated in cancer and
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promotes cell proliferation, survival, and invasion. By preventing CD147 dimerization, AC-73
inhibits the phosphorylation and activation of both ERK and STAT3.
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Caption: AC-73 inhibits the ERK/STAT3 signaling pathway.

Induction of Autophagy
AC-73 has been shown to induce autophagy in leukemic cells. Autophagy is a cellular process

involving the degradation of cellular components via lysosomes. While it can promote cell

survival under certain conditions, in some cancer contexts, the induction of autophagy can lead

to cell death or enhance the efficacy of chemotherapeutic agents.
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the AC-73 Compound]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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